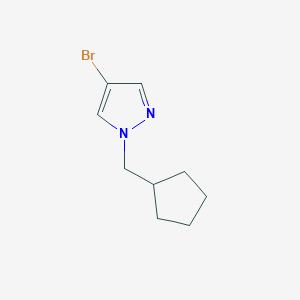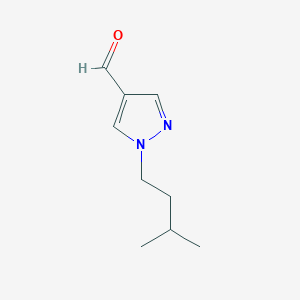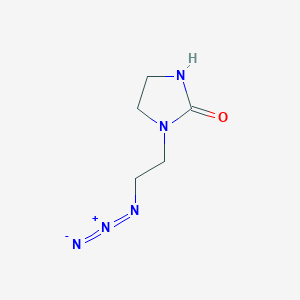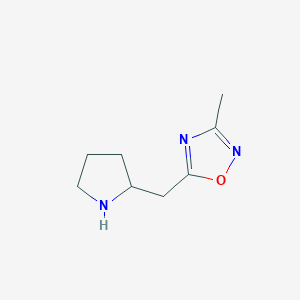![molecular formula C10H9ClN4 B1464512 3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine CAS No. 1251154-89-8](/img/structure/B1464512.png)
3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine
Übersicht
Beschreibung
This compound is likely a heterocyclic aromatic organic compound due to the presence of pyridine and pyrazine rings. These types of compounds are often used in the development of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or coupling reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography . The structure likely includes a pyrazine ring fused to a pyridine ring, which are both aromatic and planar.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of aromatic rings, substitutions, or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on their exact structure. Factors like the presence of functional groups, aromatic systems, and heteroatoms can influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Applications
The compound 3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine, as part of the broader class of nitrogen-containing heterocyclic compounds, plays a pivotal role in various chemical syntheses and applications. These compounds are foundational in the creation of pharmaceuticals, agrochemicals, and polymers, owing to their high biological activity. Particularly, pyridine and pyrazine derivatives are instrumental in producing herbicides, insecticides, vitamins, and pharmaceuticals. Pyrazines, including 2-methylpyrazine, serve as raw materials in manufacturing anti-tuberculosis drugs like pyrazinamide. Furthermore, the polymers derived from pyrrole, such as polypyrrole, have gained attention for their electroconductive properties, signaling the broad utility of these heterocyclic compounds in diverse fields (Higashio & Shoji, 2004) (Higasio & Shoji, 2001).
Structural Characterization and Crystallography
3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine has been subjected to thorough structural characterization and crystallographic analysis. Studies have elucidated the polymorphic forms and crystal structures of derivatives of this compound, revealing intricate intermolecular hydrogen bonding patterns and spatial arrangements. These insights are crucial for understanding the compound's chemical behavior and potential applications in material science and pharmaceuticals (Böck et al., 2020).
Insecticidal Applications
Derivatives of 3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine have been explored for insecticidal applications. The compound's versatility allows for the development of insecticidal candidates, showcasing its potential in agricultural and environmental sciences (Yang et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-10(14-6-5-13-9)15-7-8-1-3-12-4-2-8/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENBFQJKUJFTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)
![2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1464437.png)



![2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1464447.png)



![2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464452.png)